2-Hydroxy-4-nitrobenzaldehyde chemical properties and structure
2-Hydroxy-4-nitrobenzaldehyde chemical properties and structure
An In-depth Technical Guide to 2-Hydroxy-4-nitrobenzaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-4-nitrobenzaldehyde (CAS No. 2460-58-4), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document delineates its core chemical and physical properties, offers a detailed, field-proven synthesis protocol, and explores its reactivity and diverse applications. As a substituted aromatic aldehyde, its unique electronic structure, arising from the interplay of hydroxyl, nitro, and aldehyde functional groups, makes it a versatile precursor for a wide range of complex molecules, including Schiff bases and fluorescent probes. This guide serves as a practical resource, grounding theoretical concepts in established experimental methodologies and safety considerations.
Chemical Identity and Structure
Nomenclature and Identifiers
2-Hydroxy-4-nitrobenzaldehyde is systematically known by its IUPAC name.[1] In commercial and research contexts, it is frequently referred to by its common synonym, 4-Nitrosalicylaldehyde.[1]
| Identifier | Value |
| CAS Number | 2460-58-4[1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₇H₅NO₄[1][2][3][6][7][8] |
| Molecular Weight | 167.12 g/mol [1][2][3][6] |
| IUPAC Name | 2-hydroxy-4-nitrobenzaldehyde[1] |
| Synonyms | 4-Nitrosalicylaldehyde, 4-Nitrosalicylaldehyde[1][8][9] |
| InChI Key | HHDPXULKSZZACU-UHFFFAOYSA-N[1][3][4] |
| Canonical SMILES | C1=CC(=C(C=C1[O-])O)C=O[1][2][8] |
Molecular Structure Analysis
The structure of 2-Hydroxy-4-nitrobenzaldehyde consists of a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 2, a nitro (-NO₂) group at position 4, and a formyl (-CHO) group at position 1. The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature influencing its chemical behavior. The electron-withdrawing nature of both the nitro and aldehyde groups, partially offset by the electron-donating hydroxyl group, creates a distinct electronic profile that dictates the molecule's reactivity.
Caption: Molecular structure of 2-Hydroxy-4-nitrobenzaldehyde.
Physicochemical and Spectroscopic Properties
Summary of Physical Properties
The compound is typically a yellow crystalline solid.[8][10][11] Its physical properties are critical for determining appropriate solvents for reactions, recrystallization, and storage conditions.
| Property | Value | Source(s) |
| Appearance | White to Yellow to Orange powder/crystal | |
| Melting Point | 135.0 to 138.0 °C | |
| Boiling Point | 309.2 °C at 760 mmHg | [8][10] |
| Density | ~1.5 g/cm³ | [8][10] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [10][11] |
| pKa | 6.37 ± 0.19 (Predicted) | [10][11] |
| Flash Point | 141.8 °C | [8][10] |
| Storage Temperature | Room temperature, under inert gas (e.g., Nitrogen, Argon) | [2][4][10] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for structural confirmation and purity assessment. While raw spectra are lot-specific, the expected characteristics are as follows:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~10 ppm), the phenolic proton, and three aromatic protons, with coupling patterns dictated by their positions relative to the substituents.
-
IR Spectroscopy: The infrared spectrum will prominently feature a strong carbonyl (C=O) stretch from the aldehyde group (~1650-1700 cm⁻¹), a broad hydroxyl (-OH) stretch (~3200-3400 cm⁻¹), and characteristic peaks for the nitro group (-NO₂) stretches (~1500-1550 cm⁻¹ and 1335-1385 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (167.02185764 Da).[1][10]
Synthesis and Purification
Recommended Synthetic Protocol
A reliable method for the synthesis of 2-Hydroxy-4-nitrobenzaldehyde is the selective oxidation of the corresponding benzyl alcohol.[11][12] This approach avoids harsh nitration conditions on the aldehyde itself, which can lead to over-oxidation or unwanted side products. The choice of manganese dioxide (MnO₂) as the oxidizing agent is strategic; it is a mild and selective reagent for converting benzylic alcohols to aldehydes without affecting the sensitive phenolic and nitro groups.
Protocol: Oxidation of 2-(Hydroxymethyl)-5-nitrophenol [11][12]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(Hydroxymethyl)-5-nitrophenol (1 equivalent) and ethyl acetate (approx. 15-20 mL per gram of starting material).
-
Reagent Addition: Add manganese dioxide (MnO₂, 4 equivalents) to the suspension. The use of a significant excess of MnO₂ is crucial to drive the reaction to completion.
-
Heating: Heat the reaction mixture to 80 °C and maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress over 16 hours using Thin Layer Chromatography (TLC), eluting with a petroleum ether/ethyl acetate mixture. The disappearance of the starting material spot indicates completion.
-
Workup: After completion, cool the mixture to room temperature. Remove the insoluble manganese salts by filtration through a pad of Celite, washing the filter cake with additional ethyl acetate to ensure full recovery of the product.
-
Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using an eluent system of petroleum ether/ethyl acetate (e.g., 1:3 v/v) to isolate the pure 2-hydroxy-4-nitrobenzaldehyde.[11][12] This step is critical for removing any unreacted starting material and non-polar impurities.
-
Final Product: Dry the purified fractions to obtain the final product as a yellow solid. The reported yield for this process is approximately 81.7%.[11][12]
Workflow Visualization
The synthesis and purification process can be visualized as a clear, sequential workflow.
Caption: Workflow for the synthesis and purification of 2-Hydroxy-4-nitrobenzaldehyde.
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is governed by its three functional groups, making it a versatile building block in organic synthesis.[10][12]
-
The Aldehyde Functionality: The formyl group is the primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), which are common intermediates in the synthesis of heterocyclic compounds and ligands for metal complexes.[13]
-
The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated by a base. The resulting phenoxide is a potent nucleophile. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, although this is counteracted by the deactivating nitro and aldehyde groups.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group (-NH₂). This transformation opens up a vast number of synthetic pathways, allowing for the introduction of new functionalities and the construction of diverse molecular scaffolds.
Applications in Research and Development
2-Hydroxy-4-nitrobenzaldehyde is not just a simple building block; its unique properties are leveraged in several advanced applications.
-
Intermediate in Organic Synthesis: It is a foundational material for constructing more complex molecules, particularly in the pharmaceutical and fine chemical industries.[13]
-
Precursor for Biologically Active Molecules: The scaffold is present in various compounds explored for potential therapeutic activities. For instance, it has been noted to react with kinase receptors in cancer cells.[2] Its derivatives, such as pyrazoles, are being investigated as potential anti-cancer agents.[2]
-
Fluorescent Probes: The molecule can be used to develop fluorescent compounds.[2] Its reaction with specific analytes can lead to a change in fluorescence, making it a useful component in the design of chemical sensors and probes for biological imaging.[2]
Safety and Handling
Hazard Identification
It is essential to handle 2-Hydroxy-4-nitrobenzaldehyde with appropriate safety precautions. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]
| GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H302: Harmful if swallowed.[1][4] H335: May cause respiratory irritation.[1][4] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere as recommended.[2][4][10]
-
Spill & Disposal: In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation. Dispose of the chemical and its container in accordance with local, regional, and national regulations.
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